2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine
Overview
Description
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C7H7ClN4O2 and a molecular weight of 214.61 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its pyrimidine ring, which is substituted with a chlorine atom, a nitro group, and a cyclopropylamine group.
Preparation Methods
The synthesis of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then chlorinated.
Cyclopropylamine Addition: Cyclopropylamine is introduced to the chlorinated pyrimidine under controlled conditions.
Nitration: The final step involves the nitration of the pyrimidine ring to introduce the nitro group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine is widely used in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are still under investigation, but it is known to affect protein synthesis and cellular signaling .
Comparison with Similar Compounds
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine can be compared with other similar compounds such as:
2-chloro-N-isopropyl-5-nitropyrimidin-4-amine: This compound has an isopropyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c8-7-9-3-5(12(13)14)6(11-7)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWSQRLDWYRIRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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